

An In-depth Technical Guide to 4-Fluoroaniline: Chemical Structure and Reactivity

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Compound of Interest

Compound Name: Fluoroaniline

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Abstract

4-Fluoroaniline, a substituted aromatic amine, is a pivotal building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique electronic properties, conferred by the presence of a fluorine atom at the para-position of the aniline ring, significantly influence its reactivity and make it a versatile precursor for a wide array of complex molecules. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and reactivity of **4-fluoroaniline**. Detailed experimental protocols for its synthesis and key transformations, alongside tabulated quantitative data and visual diagrams of reaction pathways, are presented to serve as a valuable resource for researchers and professionals in drug development and chemical synthesis.

Chemical Structure and Identification

4-Fluoroaniline is an organofluorine compound with the chemical formula C_6H_6FN .^[1] The molecule consists of a benzene ring substituted with an amino group ($-NH_2$) and a fluorine atom ($-F$) at positions 1 and 4, respectively. This substitution pattern is also referred to as a para substitution.

The fluorine atom, being the most electronegative element, exerts a significant electron-withdrawing inductive effect ($-I$) on the aromatic ring. Conversely, the amino group is a strong

activating group due to its electron-donating mesomeric effect (+M). The interplay of these electronic effects governs the reactivity of the molecule, particularly in electrophilic aromatic substitution reactions.

Table 1: Chemical Identifiers for 4-**Fluoroaniline**

Identifier	Value	Reference(s)
IUPAC Name	4-fluoroaniline	[2]
CAS Number	371-40-4	[3]
Molecular Formula	C ₆ H ₆ FN	[3]
Molecular Weight	111.12 g/mol	[3]
InChI Key	KRZCOLNOCZKSDF-UHFFFAOYSA-N	[2]
SMILES	<chem>Nc1ccc(F)cc1</chem>	[2]
Synonyms	p-Fluoroaniline, 1-Amino-4-fluorobenzene, 4-Fluorobenzenamine	[3]

Physicochemical and Spectroscopic Properties

4-**Fluoroaniline** is a colorless to pale yellow liquid at room temperature with a characteristic mild, sweet odor.[4] It is slightly soluble in water but soluble in organic solvents like chloroform and methanol.[5]

Table 2: Physicochemical Properties of 4-**Fluoroaniline**

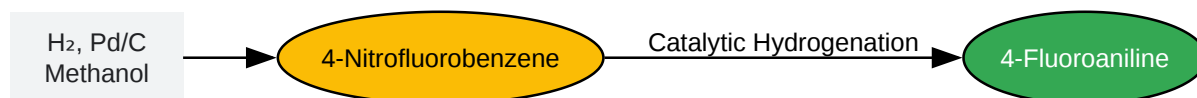
Property	Value	Reference(s)
Appearance	Colorless to pale yellow liquid	[1]
Melting Point	-1.9 °C	[1]
Boiling Point	188 °C	[1]
Density	1.173 g/mL at 25 °C	[6]
Solubility in Water	33 g/L at 20 °C	[7]
Refractive Index (n _{20/D})	1.539	[8]
Flash Point	73 °C (163 °F)	[5]

Table 3: Spectroscopic Data for 4-Fluoroaniline

Spectroscopy	Key Peaks/Signals	Reference(s)
¹ H NMR (CDCl ₃ , 400 MHz)	δ 6.89 (t, J=8.0 Hz, 2H, ArH), 6.62 (dd, J=8.6, 4.5 Hz, 2H, ArH), 3.60 (s, 2H, NH ₂)	[9]
¹³ C NMR (CDCl ₃ , 100 MHz)	δ 156.38 (d, J=235.2 Hz), 142.57 (d, J=2.0 Hz), 116.10 (d, J=7.6 Hz), 115.69 (d, J=22.4 Hz)	[9]
IR (Vapor Phase)	Major peaks indicative of N-H stretching, C-N stretching, C-F stretching, and aromatic C-H and C=C vibrations.	[6]
Mass Spectrometry (EI)	Molecular ion (M ⁺) at m/z 111, with significant fragments at m/z 84, 83, 64, and 57.	[10]

Synthesis of 4-Fluoroaniline

The most common laboratory and industrial synthesis of 4-**fluoroaniline** involves the reduction of 4-nitrofluorobenzene.^[1] Catalytic hydrogenation is a widely used method for this transformation.



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Figure 1: Synthetic pathway for 4-**fluoroaniline**.

Experimental Protocol: Synthesis via Catalytic Hydrogenation

Materials:

- 4-Nitrofluorobenzene
- 10% Palladium on activated carbon (Pd/C)
- Methanol
- Hydrogen gas (H₂)
- Dichloromethane (DCM)
- Round-bottom flask
- Magnetic stirrer
- Hydrogenation apparatus (e.g., balloon or Parr shaker)
- Filtration apparatus (e.g., Buchner funnel or Celite pad)
- Rotary evaporator

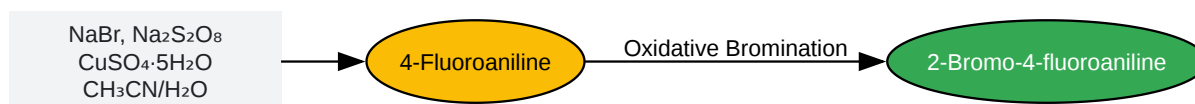
Procedure:

- To a solution of 4-nitrofluorobenzene (e.g., 2.00 mmol, 212 μ L) in methanol (10 mL) in a round-bottom flask, add 10% Pd/C (e.g., 21 mg, 0.020 mmol).
- The reaction mixture is stirred and subjected to a hydrogen atmosphere (e.g., by bubbling H₂ gas through the solution from a balloon) at room temperature for 3 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, the solid catalyst is removed by filtration through a pad of Celite and washed with dichloromethane (25 mL).
- The combined filtrate and DCM washings are concentrated under reduced pressure using a rotary evaporator to yield 4-**fluoroaniline** as a clear yellow oil.^[11]

Reactivity of 4-Fluoroaniline

The reactivity of 4-**fluoroaniline** is dictated by the electronic properties of both the amino and fluoro substituents. The amino group is a strong activating, ortho-, para-directing group for electrophilic aromatic substitution, while the fluorine atom is a deactivating, ortho-, para-directing group. Given that the para position is already occupied, electrophilic substitution reactions primarily occur at the ortho position to the amino group. The amino group itself is nucleophilic and can undergo various reactions such as acylation, alkylation, and diazotization.

Electrophilic Aromatic Substitution: Bromination



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Figure 2: Electrophilic bromination of 4-**fluoroaniline**.

Materials:

- 4-**Fluoroaniline**
- Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

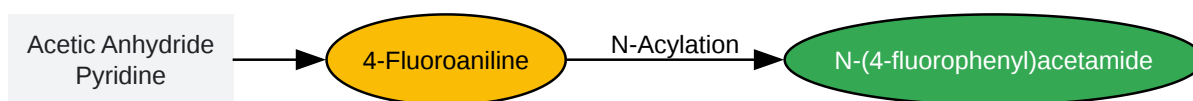
- Acetonitrile (CH_3CN)
- Water (H_2O)
- Sodium bromide (NaBr)
- Sodium persulfate ($\text{Na}_2\text{S}_2\text{O}_8$)
- Sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$)
- Round-bottom flask
- Magnetic stirrer

Procedure:

- Add 4-**fluoroaniline** (e.g., 7.24 mmol) to a suspension of $\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$ (e.g., 1.81 mmol, 25 mol%) in a mixture of CH_3CN (20 mL) and H_2O (10 mL) at 25 °C.
- Stir the mixture at 25 °C for 15 minutes.
- Simultaneously add NaBr (e.g., 13.0 mmol, 1.8 equiv.) and $\text{Na}_2\text{S}_2\text{O}_8$ (e.g., 10.1 mmol, 1.4 equiv.) in three portions at 7 °C over 15 minutes.
- After the addition is complete, continue stirring the mixture at 7 °C for 2 hours and then at 25 °C for 22 hours.
- Quench the reaction by adding $\text{Na}_2\text{S}_2\text{O}_3$ (e.g., 3.62 mmol).
- The product, 2-bromo-4-**fluoroaniline**, can be isolated by extraction and purified by column chromatography.^[12]

Reactions of the Amino Group

The amino group of 4-**fluoroaniline** readily undergoes acylation with acylating agents like acetic anhydride to form the corresponding amide. This reaction is often used as a protection strategy or to introduce an acyl moiety for further functionalization.



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Figure 3: Acylation of 4-**fluoroaniline**.

Materials:

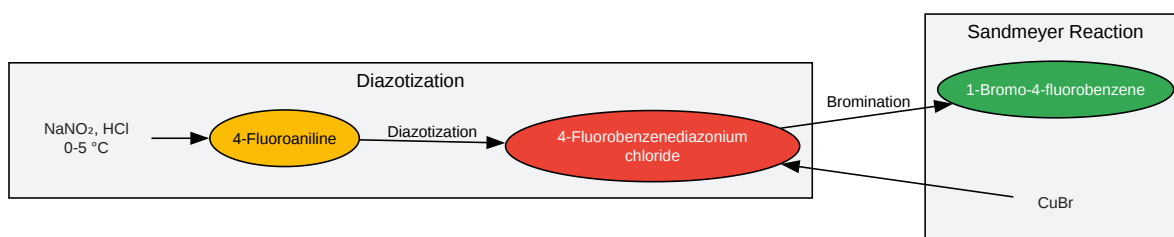
- 4-**Fluoroaniline**
- Pyridine
- Acetic anhydride
- Dichloromethane (DCM)
- Water
- Saturated aqueous sodium bicarbonate solution
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Magnetic stirrer
- Ice bath

Procedure:

- Dissolve 4-**fluoroaniline** (1.0 equiv) in pyridine in a round-bottom flask.
- Cool the reaction mixture to 0 °C in an ice bath with stirring.
- Slowly add acetic anhydride (1.2 equiv) dropwise to the cooled solution.
- Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

- Monitor the reaction progress by TLC.
- Upon completion, dilute the reaction mixture with dichloromethane.
- Wash the organic layer sequentially with water and saturated aqueous sodium bicarbonate solution.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure to obtain N-(4-fluorophenyl)acetamide.[2]

Aryl diazonium salts, formed by the reaction of primary aromatic amines with nitrous acid, are versatile intermediates in organic synthesis. 4-**Fluoroaniline** can be converted to its corresponding diazonium salt, which can then undergo various transformations, such as the Sandmeyer reaction, to introduce a range of substituents onto the aromatic ring.



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Figure 4: Diazotization of 4-fluoroaniline followed by a Sandmeyer reaction.

Materials:

- 4-Fluoroaniline
- Concentrated hydrochloric acid (HCl)
- Sodium nitrite (NaNO_2)

- Copper(I) bromide (CuBr)
- Ice
- Beakers
- Magnetic stirrer

Procedure: Part A: Diazotization

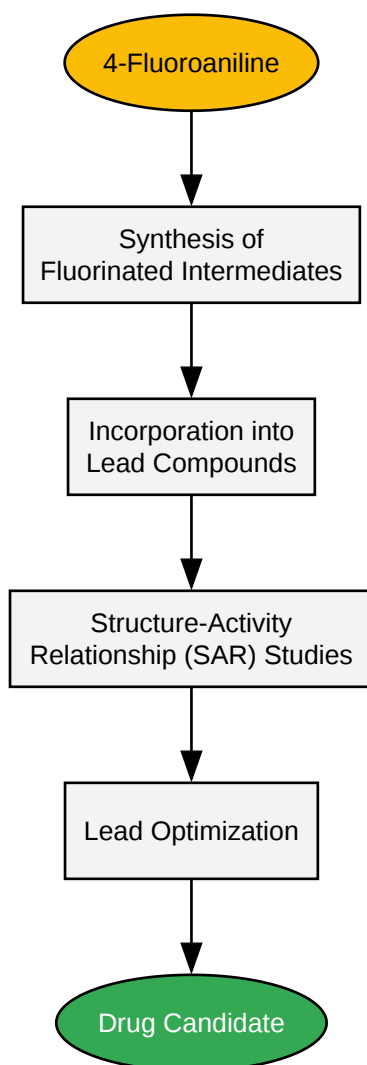
- Dissolve 4-**fluoroaniline** in a mixture of concentrated HCl and water, and cool the solution to 0-5 °C in an ice bath.
- Slowly add a pre-cooled aqueous solution of NaNO₂ dropwise, keeping the temperature below 5 °C.
- Stir the mixture for a further 15-20 minutes at this temperature to ensure complete formation of the 4-fluorobenzenediazonium chloride solution. The resulting solution should be kept cold for the next step.

Part B: Sandmeyer Reaction

- In a separate flask, prepare a solution of CuBr in concentrated HBr.
- Slowly add the cold diazonium salt solution from Part A to the CuBr solution with vigorous stirring.
- A vigorous evolution of nitrogen gas will be observed.
- After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., in a water bath at 50-60 °C) until the evolution of nitrogen ceases.
- The product, 1-bromo-4-fluorobenzene, can then be isolated by steam distillation or solvent extraction, followed by purification.

Applications in Drug Development

4-Fluoroaniline is a crucial intermediate in the synthesis of numerous pharmaceuticals. The incorporation of a fluorine atom can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.[13] It serves as a precursor for the synthesis of various biologically active molecules, including fungicides and analogues of fentanyl.[14]



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Figure 5: Logical workflow for the use of 4-fluoroaniline in drug development.

Safety and Handling

4-Fluoroaniline is a toxic material and should be handled with appropriate safety precautions in a well-ventilated fume hood.[3] It is harmful if swallowed, and contact with skin and eyes can cause severe irritation.[3] Personal protective equipment (PPE), including gloves, safety

goggles, and a lab coat, should be worn when handling this chemical. It is incompatible with strong acids and oxidizing agents.[6]

Conclusion

4-Fluoroaniline is a fundamentally important and versatile chemical intermediate. Its unique structural and electronic properties make it an invaluable tool for synthetic chemists, particularly in the fields of medicinal chemistry and materials science. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in research and development. This guide has provided a detailed overview of these aspects, offering practical experimental protocols and consolidated data to aid researchers in their work with this key building block.

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